Alazocine - 14198-28-8

Alazocine

Catalog Number: EVT-259046
CAS Number: 14198-28-8
Molecular Formula: C17H24ClNO
Molecular Weight: 293.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alazocine is discontinued (DEA controlled substance). It is an active enantiomer.
Source and Classification

Alazocine was first synthesized in the mid-20th century and classified as a synthetic opioid. It is recognized for its interaction with multiple receptor types, including the μ-opioid receptor, κ-opioid receptor, δ-opioid receptor, and sigma receptors. The compound's classification is significant due to its dual role as both an opioid agonist and a sigma receptor agonist, which contributes to its analgesic and psychotropic effects.

Synthesis Analysis

Methods of Synthesis

Alazocine can be synthesized through various methods, including solvent-free grinding techniques that yield high product purity. One notable synthesis involves the reaction of specific precursors under controlled conditions without solvents, allowing for efficient conversion at room temperature. The synthesis typically includes steps such as:

  1. Formation of Schiff Bases: Key intermediates are formed via condensation reactions.
  2. Reduction Reactions: Subsequent reduction processes convert these intermediates into the final structure of alazocine.
  3. Characterization: Final compounds are characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy.

The synthesis process not only emphasizes the efficiency of the methods used but also highlights the importance of stereochemistry in producing specific enantiomers with distinct pharmacological properties .

Molecular Structure Analysis

Structure and Data

Alazocine has a complex molecular structure characterized by its chemical formula C17H23NOC_{17}H_{23}NO and a molar mass of approximately 257.377 g/mol. The structural representation reveals:

  • A benzomorphan core that contributes to its opioid activity.
  • An allyl group that enhances its binding affinity to sigma receptors.

The three-dimensional conformation of alazocine is crucial for its interaction with various biological targets, influencing both its efficacy and safety profile .

Chemical Reactions Analysis

Reactions and Technical Details

Alazocine undergoes several chemical reactions that are pivotal for its pharmacological activity:

  1. Receptor Binding: Alazocine binds to opioid receptors (μ, κ, δ) with varying affinities, exhibiting stereoselectivity where different enantiomers demonstrate distinct receptor interactions.
  2. Metabolism: The compound is metabolized in vivo through pathways that may involve oxidation and conjugation, affecting its pharmacokinetics and pharmacodynamics.
  3. Analgesic Activity: In vivo studies have demonstrated that alazocine significantly reduces pain responses in experimental models, indicating its potential as an analgesic agent .
Mechanism of Action

Process and Data

The mechanism of action of alazocine involves:

  • Opioid Receptor Agonism: The (−)-enantiomer acts as a high-affinity ligand for μ-opioid receptors, contributing to analgesic effects.
  • Sigma Receptor Agonism: Alazocine selectively activates sigma receptors (σ1), which are implicated in modulating pain pathways and may influence mood and cognition.
  • Stereoselectivity: The differential binding affinities between enantiomers underscore the significance of stereochemistry in determining the pharmacological outcomes .
Physical and Chemical Properties Analysis

Physical Properties

Alazocine exhibits several notable physical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but has limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Exhibits reactivity typical of amines and can participate in various chemical transformations relevant to drug design .
Applications

Scientific Uses

Alazocine has been primarily utilized in scientific research for:

  • Pharmacological Studies: Investigating the role of sigma receptors in pain modulation and psychiatric disorders.
  • Drug Development: Serving as a lead compound for synthesizing novel analgesics with improved safety profiles.
  • Behavioral Research: Exploring the psychotropic effects associated with sigma receptor activation.
Historical Context and Discovery of Alazocine

Emergence of Benzomorphan Derivatives in Opioid Research

Benzomorphans emerged in the mid-20th century as a distinct class of synthetic opioids designed to optimize analgesic efficacy while minimizing adverse effects. Alazocine (developmental codes SKF-10047 or WIN-19631), chemically designated as N-allylnormetazocine (NANM), was among the earliest benzomorphans investigated. It originated from structural modifications of nalorphine (N-allylnormorphine), an opioid antagonist-analgesic discovered in the 1950s. Researchers aimed to harness nalorphine’s analgesic properties without its psychotomimetic side effects, leading to the synthesis of alazocine in 1961 [1] [3].

Unlike classical opioids (e.g., morphine), benzomorphans like alazocine featured a unique 6,7-benzomorphan core with a 2'-hydroxy-5,9-dimethyl-2-allyl substitution. This modification conferred mixed pharmacological activities:

  • κ-opioid receptor partial agonism (providing analgesia)
  • μ-opioid receptor antagonism (reducing abuse potential)
  • Psychotomimetic effects (hallucinations, dysphoria) [1] [3]

Despite its potent analgesia, alazocine’s psychotomimetic properties halted clinical development. However, it spurred derivative innovations:

  • Pentazocine (N-dimethylallyl variant): Marketed analgesic with reduced hallucinogenic effects
  • Cyclazocine (N-cyclopropylmethyl variant): Studied for addiction treatment
  • Phenazocine (N-phenylethyl variant): High-potency analgesic [1] [3]

Table 1: Key Benzomorphan Derivatives Derived from Alazocine’s Structural Template

CompoundN-SubstituentPrimary ActivityClinical Outcome
Alazocine (NANM)Allylκ-agonist/μ-antagonist + psychotomimeticNot marketed
PentazocineDimethylallylκ-agonist/μ-partial agonistMarketed analgesic
CyclazocineCyclopropylmethylκ-agonist/μ-antagonistInvestigational (addiction)
PhenazocinePhenylethylμ-agonistMarketed analgesic

Alazocine as a Prototype for Sigma Receptor Characterization

In 1976, Martin et al. identified sigma (σ) receptors using alazocine as a pivotal ligand. Initial studies misclassified σ receptors as an "opioid subtype" due to alazocine’s binding in brain tissues. Crucially, stereoselectivity studies revealed that alazocine’s enantiomers had divergent actions:

  • (–)-Alazocine: Binds κ-/μ-/δ-opioid receptors (Ki = 3.0–15 nM) but weak σ-affinity (Ki >1,800 nM)
  • (+)-Alazocine: Selective σ1 receptor agonist (Ki = 48–66 nM) with negligible opioid affinity (Ki >1,600 nM) [1] [2] [3]

(+)-Alazocine’s high σ1 affinity enabled:

  • Radioligand binding assays to map σ1 distribution in the CNS
  • Distinction between σ1 and σ2 subtypes due to its low σ2 affinity (Ki = 13,694 nM) [1] [7]
  • Clarification of σ1’s role in calcium modulation, neuroplasticity, and cholesterol transport [2]

Table 2: Binding Affinities of Alazocine Enantiomers at Key Receptors

Receptor(–)-Alazocine Ki (nM)(+)-Alazocine Ki (nM)Assay System
σ11,800–4,65748–66Guinea pig brain membranes
σ24,58113,694Rat PC12 cells
μ-opioid3.01,900Guinea pig brain membranes
κ-opioid4.71,600Guinea pig brain membranes
δ-opioid1519,000Guinea pig brain membranes
NMDA (PCP site)Not reported587Rat brain membranes

Role in Distinguishing Sigma Receptors from Opioid and NMDA Receptor Systems

Alazocine was instrumental in resolving early confusion between σ, opioid, and NMDA receptors:

  • Opioid Receptor Misclassification (1976): Initial studies attributed (+)-alazocine’s effects to a hypothetical "σ opioid receptor." However, naltrexone (opioid antagonist) failed to reverse (+)-alazocine’s actions, proving σ’s non-opioid identity [2].
  • NMDA Receptor Overlap (1980s): (+)-Alazocine bound the PCP site of NMDA receptors (Ki = 587 nM), linking σ ligands to NMDA antagonism. This led to the temporary "σ-PCP receptor" misnomer. Alazocine’s moderate NMDA affinity versus high σ1 selectivity (10-fold difference) helped disentangle these targets [1].
  • Definitive Sigma Subtyping (1990): Alazocine’s >250-fold selectivity for σ1 over σ2 (e.g., in rat PC12 cells) contrasted with non-selective ligands (e.g., haloperidol). This cemented σ1/σ2 as distinct classes [1] [7].

Ultimately, alazocine revealed that:

  • Psychotomimetic effects of benzomorphans stem from κ-opioid agonism and NMDA antagonism, not σ1 activation [1] [3]
  • σ1 receptors function as chaperone proteins in endoplasmic reticulum lipid rafts, modulating ion channels and neurotransmission [2]

Table 3: Key Receptor Systems Distinguished Using Alazocine

Receptor SystemAlazocine’s RoleCritical Finding
OpioidNaltrexone failed to block (+)-alazocine’s effectsσ receptors are non-opioid
NMDA(+)-Alazocine bound PCP site (Ki = 587 nM)σ and NMDA sites are pharmacologically distinct
σ1 vs. σ2(+)-Alazocine showed >250-fold σ1 selectivity over σ2σ1 and σ2 are functionally independent subtypes

Properties

CAS Number

14198-28-8

Product Name

Alazocine

IUPAC Name

(1R,9R,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16+,17+;/m0./s1

InChI Key

ZTGMHFIGNYXMJV-YGCKJKTASA-N

SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O

Solubility

Soluble in DMSO

Synonyms

2'-hydroxy-5,9-dimethyl-2-allyl-6,7-benzomorphan
N-allylnorcyclazocine
N-allylnormetazocine
N-allylnorphenazocine
SK and F 10047
SK and F 10047, (2alpha,6alpha,11R*)-(+-)-isomer
SK and F 10047, 2R-(2alpha,6alpha,11R*)-isomer
SK and F 10047, 2S-(2alpha,6alpha,11R*)-isomer
SK and F 10047, hydrobromide
SK and F 10047, monolactate
SK and F 10047, monooxalate
SKF 10047
SKF-10047

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C)C)C=C(C=C3)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.